molecular formula C13H9ClN2O2S B2354838 2-(4-chlorophenoxy)-N-(3-cyanothiophen-2-yl)acetamide CAS No. 941997-94-0

2-(4-chlorophenoxy)-N-(3-cyanothiophen-2-yl)acetamide

Cat. No.: B2354838
CAS No.: 941997-94-0
M. Wt: 292.74
InChI Key: PVZKGHLDZFLUCC-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(3-cyanothiophen-2-yl)acetamide is an organic compound that features a chlorophenoxy group, a cyanothiophene moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(3-cyanothiophen-2-yl)acetamide typically involves the following steps:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 3-cyanothiophene: This involves the reaction of thiophene with cyanogen bromide under basic conditions.

    Coupling Reaction: The final step involves coupling 4-chlorophenoxyacetic acid with 3-cyanothiophene in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(3-cyanothiophen-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(3-cyanothiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(3-cyanothiophen-2-yl)acetamide: shares similarities with other compounds containing chlorophenoxy and thiophene moieties, such as:

Uniqueness

    Structural Uniqueness: The combination of a chlorophenoxy group, a cyanothiophene moiety, and an acetamide linkage is unique, providing distinct chemical and biological properties.

    Reactivity: The presence of multiple functional groups allows for diverse chemical reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(3-cyanothiophen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S/c14-10-1-3-11(4-2-10)18-8-12(17)16-13-9(7-15)5-6-19-13/h1-6H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZKGHLDZFLUCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=C(C=CS2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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